Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
The compound Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- belongs to a class of sulfur-containing heterocyclic derivatives featuring a triazinoindole core. Its structure includes:
- An 8-bromo-5-methyl-5H-1,2,4-triazino[5,6-b]indole moiety, which is critical for electronic and steric interactions.
- A thioether (-S-) linkage connecting the triazinoindole to an acetamide group.
Properties
Molecular Formula |
C15H14BrN5OS |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H14BrN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h3-5,7H,1,6,8H2,2H3,(H,17,22) |
InChI Key |
LKMKPUYDZSRLLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazine ring. The final step involves the thiolation and acetamide formation under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Recent studies have indicated that compounds similar to Acetamide, particularly those containing the triazino-indole structure, exhibit various biological activities:
Anticancer Properties
Research has shown that triazino-indole derivatives can act as potent anticancer agents. For example, Mannich bases derived from triazino compounds have demonstrated significant cytotoxicity against several cancer cell lines, including human colon cancer and leukemia cells. These compounds often exhibit IC50 values lower than 10 µM, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies suggest that these derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antioxidant Effects
The antioxidant capabilities of triazino-indole derivatives have been explored in various studies. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to numerous chronic diseases . Their ability to scavenge reactive oxygen species (ROS) is crucial for their therapeutic potential.
Synthesis and Derivatives
The synthesis of Acetamide derivatives typically involves the Mannich reaction, which allows for the introduction of various amine groups into the compound's structure. This method has been successful in generating a library of compounds with diverse biological activities .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of Acetamide derivatives:
- Case Study on Anticancer Activity : A series of Mannich bases derived from triazino-indole structures were tested against multiple human cancer cell lines. Results indicated that specific modifications to the side chains significantly enhanced their cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against resistant strains of bacteria. The results showed promising activity, suggesting that these compounds could serve as templates for new antibiotic drugs .
- Oxidative Stress Reduction : In vitro studies demonstrated that certain derivatives could effectively reduce oxidative stress markers in human cell lines, indicating potential applications in treating diseases associated with oxidative damage .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Cyclopropyl Analog (CAS 603947-08-6)
- Structure : Replaces the allyl group with a cyclopropyl ring.
- Properties :
- Molecular Weight: 392.27 g/mol.
- Rigid cyclopropyl group may reduce conformational flexibility compared to allyl.
- Synthesis : Similar pathways involving tert-butyl bromoacetate and coupling with cyclopropylamine .
N-(4-Bromophenyl) Derivative (CAS 309287-07-8)
- Structure : Features a 4-bromophenyl substituent on the acetamide.
- Properties: Molecular Weight: 507.20 g/mol.
8-Fluoro Analog (ZINC1366368)
- Structure : Substitutes bromine at position 8 with fluorine.
- Properties :
Benzothiazolyl Derivatives (e.g., CAS 433309-92-3)
- Structure : Incorporates a benzothiazole ring on the acetamide.
- Properties :
Structure-Activity Relationships (SAR)
Pharmacological and Biochemical Insights
- Enzyme Inhibition: Triazinoindole-thioether derivatives exhibit α-amylase inhibitory activity, with IC50 values in the micromolar range .
- Antitumor Potential: S-substituted triazinoindole derivatives show cytotoxicity in cancer cell lines, linked to the acetamide fragment’s role in DNA intercalation .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Acetamide, 2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of 352.21 g/mol, this compound has garnered attention for its antimicrobial and anticancer properties.
The compound is characterized by the following properties:
- CAS Number : 603947-00-8
- Molecular Weight : 352.21 g/mol
- Molecular Structure : Contains a triazino-indole moiety linked to an acetamide group via a thioether bond.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar acetamide derivatives. For instance, compounds derived from 2-mercaptobenzothiazole exhibited significant antibacterial activities against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
The antibacterial activity of Acetamide derivatives has been quantitatively assessed using the agar well diffusion assay. The Minimum Inhibitory Concentration (MIC) values for several derivatives were found to be comparable to standard antibiotics like levofloxacin. For example:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2b | 25 | E. coli |
| 2c | 50 | S. aureus |
| 2i | <25 | B. subtilis |
These results indicate that modifications in the molecular structure can enhance antibacterial potency .
Anticancer Activity
The potential anticancer properties of Acetamide derivatives have also been explored. Compounds similar to Acetamide have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing heterocyclic amines demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and HepG2 .
A comparative analysis of anticancer activity is summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 39 | MDA-MB-231 | 1.9 |
| 39 | HepG2 | 5.4 |
| 44 | HT-29 | 0.31 |
These findings suggest that structural modifications can significantly influence the biological activity of triazino-indole derivatives .
The biological activity of Acetamide compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in critical metabolic pathways. Molecular docking studies have been employed to elucidate these interactions, revealing that specific functional groups play a crucial role in binding affinity and selectivity towards target sites .
Case Studies
- Antibacterial Screening : A study involving a series of acetamide derivatives showed that compounds with a thiazole moiety exhibited enhanced antibacterial properties when tested against common pathogens like E. coli and S. aureus. The study concluded that structural diversity among the derivatives is essential for optimizing antibacterial efficacy .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had lower cytotoxicity towards normal human cells compared to cancerous cells, highlighting their potential as selective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
